Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate
Overview
Description
Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate is involved in synthetic chemistry processes, particularly in the synthesis of complex organic molecules. For instance, it plays a role in the synthesis of phenolic antioxidants, which are crucial in preventing oxidative degradation in various products, thereby extending their shelf life. Studies highlight the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, emphasizing the need for further research in developing novel compounds with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Environmental Studies
Research on the decomposition of methyl tert-butyl ether (MTBE) using cold plasma reactors sheds light on the environmental impact and degradation pathways of fuel additives. This study underscores the potential of applying radio frequency plasma technology in environmental remediation, particularly for compounds related to tert-butyl groups (Hsieh et al., 2011).
Medical and Pharmaceutical Applications
The chemical structure of this compound, particularly the indoline moiety, is significant in medicinal chemistry. Indoles and their derivatives, including indolines, are key scaffolds in drug design and synthesis due to their biological activity. Research reviews on indole synthesis discuss various strategies and methodologies, highlighting the importance of indoles in developing pharmaceutical compounds (Taber & Tirunahari, 2011).
Mechanism of Action
Target of Action
Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate is an N-substituted indoline derivative . Indoline derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives, to which this compound is related, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
This compound is used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It is also used in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-10-5-4-6-11(9-16)12(10)15/h4-6,16H,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOJETILXZZDPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694348 | |
Record name | tert-Butyl 7-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030846-88-8 | |
Record name | tert-Butyl 7-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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